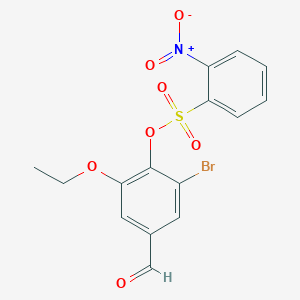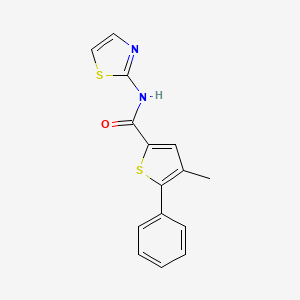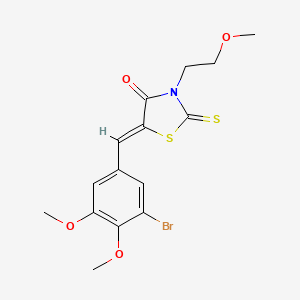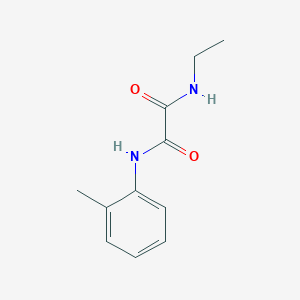
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate, also known as BES-1, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用机制
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate reacts with ROS, specifically hydrogen peroxide (H2O2), through a nucleophilic addition reaction. The reaction results in the formation of a fluorescent compound that emits light in the visible range. The emission of light can be detected and measured using fluorescence microscopy, allowing for the visualization of ROS in cells.
Biochemical and Physiological Effects
This compound has been shown to have minimal toxicity and low cytotoxicity in various cell lines. It has also been shown to selectively detect and image ROS in live cells, making it a valuable tool for studying the role of ROS in various cellular processes and diseases.
实验室实验的优点和局限性
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has several advantages for lab experiments, including its high selectivity for ROS, low cytotoxicity, and ease of use. However, it also has limitations, such as its susceptibility to photobleaching and its limited ability to detect ROS in certain cellular compartments.
未来方向
Future research on 2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate could focus on improving its photostability, expanding its ability to detect ROS in different cellular compartments, and developing new applications for its use. Additionally, this compound could be used in combination with other fluorescent probes to study the interactions between ROS and other cellular components. Further research on this compound could lead to new insights into the role of ROS in various diseases and the development of new diagnostic and therapeutic tools.
Conclusion
In conclusion, this compound is a chemical compound that has gained attention in scientific research due to its potential as a fluorescent probe for detecting and imaging ROS in cells. Its high selectivity for ROS, low cytotoxicity, and ease of use make it a valuable tool for studying the role of ROS in various cellular processes and diseases. Future research on this compound could lead to new insights into the role of ROS in diseases and the development of new diagnostic and therapeutic tools.
合成方法
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate can be synthesized by reacting 2-bromo-6-ethoxy-4-formylphenol with 2-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction produces this compound as a yellow solid with a melting point of 160-162°C.
科学研究应用
2-bromo-6-ethoxy-4-formylphenyl 2-nitrobenzenesulfonate has been used in various scientific research studies due to its potential as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cellular components and are implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. This compound has been shown to selectively react with ROS and emit fluorescence, allowing for their detection and imaging in live cells.
属性
IUPAC Name |
(2-bromo-6-ethoxy-4-formylphenyl) 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO7S/c1-2-23-13-8-10(9-18)7-11(16)15(13)24-25(21,22)14-6-4-3-5-12(14)17(19)20/h3-9H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGJFWBFJAYBURO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,4,6-trimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B5023842.png)


![N-[(butylamino)carbonothioyl]-4-chlorobenzamide](/img/structure/B5023861.png)
![6-(3-fluorophenyl)-3-(4-thiomorpholinylcarbonyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B5023867.png)
![N-{2-[(2-hydroxyethyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5023873.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B5023889.png)

![ethyl 1-[3-(3-methyl-1H-pyrazol-1-yl)propanoyl]-4-(3-phenylpropyl)-4-piperidinecarboxylate](/img/structure/B5023902.png)
![3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B5023913.png)
![1-(2-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5023916.png)
![4-allyl-1-[4-(4-chlorophenoxy)butoxy]-2-methoxybenzene](/img/structure/B5023922.png)